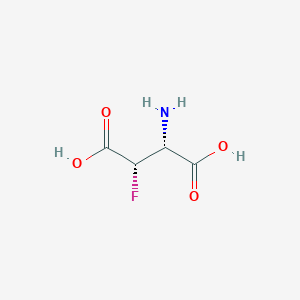

(2R,3S)-2-Amino-3-fluorobutanedioic acid

Description

(2R,3S)-2-Amino-3-fluorobutanedioic acid is a fluorinated non-proteinogenic amino acid characterized by a four-carbon backbone with an amino group at C2, a fluorine atom at C3, and two carboxylic acid groups at C1 and C4. Its IUPAC name reflects its stereochemistry, critical for interactions in chiral environments. Fluorine’s electronegativity and small atomic radius make this compound a valuable candidate for medicinal chemistry, particularly in enzyme inhibition or metabolic studies.

Propriétés

Numéro CAS |

106138-31-2 |

|---|---|

Formule moléculaire |

C4H6FNO4 |

Poids moléculaire |

151.09 g/mol |

Nom IUPAC |

(2R,3S)-2-amino-3-fluorobutanedioic acid |

InChI |

InChI=1S/C4H6FNO4/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 |

Clé InChI |

WKTWOKOOUAZXQP-LWMBPPNESA-N |

SMILES |

C(C(C(=O)O)F)(C(=O)O)N |

SMILES isomérique |

[C@H]([C@@H](C(=O)O)F)(C(=O)O)N |

SMILES canonique |

C(C(C(=O)O)F)(C(=O)O)N |

Synonymes |

L-Aspartic acid, 3-fluoro-, threo- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations:

In contrast, trifluoromethyl groups (e.g., in ’s compound) confer greater steric hindrance and lipophilicity . Fluorophenyl derivatives () combine aromatic π-π interactions with fluorine’s electronegativity, enhancing target selectivity in drug design .

Backbone and Functional Group Modifications: Dicarboxylic acid groups (target compound) increase polarity and metal-binding capacity compared to monocarboxylic analogs ().

Stereochemical Considerations: The (2R,3S) configuration distinguishes the target compound from diastereomers like (2S,3S)- or (2R,3R)-forms, which may exhibit divergent biological activities. For example, highlights how syn- vs. anti-diaminobutanoic acids display varying enzyme-binding affinities .

Research Findings:

- Asymmetric Synthesis: details the use of chiral auxiliaries for synthesizing diaminobutanoic acids, a method adaptable to fluorinated analogs .

- Biological Activity: Fluorine’s role in improving metabolic stability is exemplified in ’s trifluoromethyl derivatives, which resist enzymatic degradation better than non-fluorinated counterparts .

- Steric and Electronic Effects: The target compound’s fluorine at C3 may mimic transition states in glutamate-processing enzymes, analogous to fluorinated β-amino acids in acting as protease inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.